molecular formula C24H31N3O4S B2996704 N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896279-18-8

N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2996704
CAS RN: 896279-18-8
M. Wt: 457.59
InChI Key: YWWCHWYKPXZGEL-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as DPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPO is a small molecule that belongs to the family of oxalamides, which are known for their diverse biological activities.

Scientific Research Applications

Anti-inflammatory Applications

This compound has shown potential in the development of anti-inflammatory drugs. Its structure allows it to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-induced RAW264.7 macrophage cells . This could be particularly useful in treating conditions characterized by chronic inflammation.

Respiratory Disorders

Conditions such as asthma and COPD are characterized by inflammation of the airways. The compound’s properties suggest it could be used to develop treatments that reduce this inflammation, improving respiratory function.

Each of these applications leverages the compound’s anti-inflammatory properties, which could be pivotal in the treatment and management of various diseases. Further research and clinical trials would be necessary to fully understand the potential of this compound in these areas. The information provided is based on the current understanding of the compound’s properties and should be used as a starting point for further investigation .

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-15-9-16(2)13-20(12-15)26-24(29)23(28)25-14-21-7-6-8-27(21)32(30,31)22-18(4)10-17(3)11-19(22)5/h9-13,21H,6-8,14H2,1-5H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWCHWYKPXZGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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